Tert-butyl 4-indazol-1-ylpiperidine-1-carboxylate is a chemical compound with the CAS Number 889945-69-1. It possesses a molecular formula of C17H23N3O2 and a molecular weight of approximately 301.38 g/mol. This compound is characterized by its solid state and is typically stored under inert conditions at temperatures between 2-8°C. The structure features a tert-butyl group, an indazole moiety, and a piperidine ring, making it a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry .
These reactions highlight its utility in synthesizing biologically active compounds .
Research indicates that tert-butyl 4-indazol-1-ylpiperidine-1-carboxylate exhibits significant biological activities. It has been studied for its potential as an anticancer agent due to its role in synthesizing crizotinib. Additionally, derivatives of this compound have shown antibacterial and anthelmintic properties in vitro, suggesting broader applications in medicinal chemistry .
The synthesis of tert-butyl 4-indazol-1-ylpiperidine-1-carboxylate can be achieved through several methods:
Tert-butyl 4-indazol-1-ylpiperidine-1-carboxylate finds applications primarily in:
Interaction studies involving tert-butyl 4-indazol-1-ylpiperidine-1-carboxylate have focused on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Key findings include:
Several compounds share structural similarities with tert-butyl 4-indazol-1-ylpiperidine-1-carboxylate. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Structural Features | Unique Properties |
|---|---|---|---|
| Tert-butyl 4-(5-amino-1H-indazol-1-yl)piperidine-1-carboxylate | 1299488-98-4 | Amino group substitution | Enhanced solubility and biological activity |
| Tert-butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate | 1198284-77-3 | Bromo substituent | Increased reactivity for further derivatization |
| Tert-butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate | 1198284-74-0 | Chloro substituent | Potential for diverse biological screening |
| Tert-butyl 5-amino-1H-indazole-1-carboxylate | 278798-15-5 | Direct amino substitution on indazole | Specific targeting in anticancer therapies |
These compounds illustrate the diversity within this chemical class while emphasizing the unique structural features that confer distinct biological activities and synthetic utility .